molecular formula C19H32O6 B14883710 (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate

(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate

Cat. No.: B14883710
M. Wt: 356.5 g/mol
InChI Key: ULALARGFGSDNST-FGRDXJNISA-N
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Description

(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an oxirane ring, a butenyl group, and pivalate esters, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Epoxidation: The formation of the oxirane ring can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Alkylation: The butenyl group can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring or the ester groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, OsO4, and other oxidizing agents under mild to moderate conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols or ketones, depending on the specific oxidizing agent and conditions.

    Reduction: Alcohols or alkanes, depending on the specific reducing agent and conditions.

    Substitution: Substituted derivatives with functional groups such as amines, thiols, or halides.

Scientific Research Applications

(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(®-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate: A stereoisomer with similar chemical properties but different biological activity.

    (1S)-1-((S)-Oxiran-2-yl)-1-(3-(acetoxy)propoxy)but-3-en-2-yl acetate: A compound with similar structure but different ester groups, leading to variations in reactivity and applications.

Uniqueness

(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxirane ring and pivalate esters make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H32O6

Molecular Weight

356.5 g/mol

IUPAC Name

3-[(1S)-2-(2,2-dimethylpropanoyloxy)-1-[(2S)-oxiran-2-yl]but-3-enoxy]propyl 2,2-dimethylpropanoate

InChI

InChI=1S/C19H32O6/c1-8-13(25-17(21)19(5,6)7)15(14-12-24-14)22-10-9-11-23-16(20)18(2,3)4/h8,13-15H,1,9-12H2,2-7H3/t13?,14-,15-/m0/s1

InChI Key

ULALARGFGSDNST-FGRDXJNISA-N

Isomeric SMILES

CC(C)(C)C(=O)OCCCO[C@H]([C@@H]1CO1)C(C=C)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCCCOC(C1CO1)C(C=C)OC(=O)C(C)(C)C

Origin of Product

United States

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